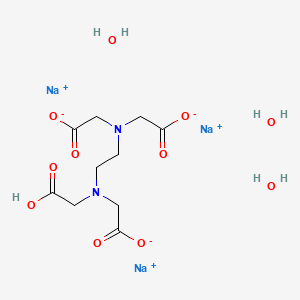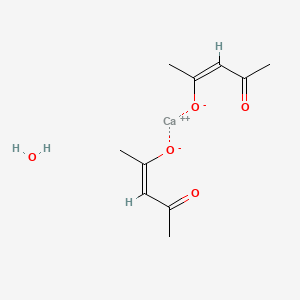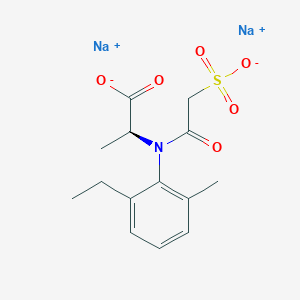
Dihydrodeoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrodeoxyuridine is a purine nucleoside analog known for its significant biological activity. It is primarily recognized for its role in inhibiting DNA synthesis and inducing apoptosis, making it a valuable compound in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrodeoxyuridine can be synthesized through various chemical routes. One common method involves the reduction of deoxyuridine using catalytic hydrogenation. The reaction typically employs a palladium catalyst under hydrogen gas at room temperature. The process is straightforward and yields high purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are stringent to maintain the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrodeoxyuridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form deoxyuridine.
Reduction: Further reduction can lead to the formation of tetrahydrodeoxyuridine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like sodium hydride and alkyl halides are often used.
Major Products Formed
Oxidation: Deoxyuridine.
Reduction: Tetrahydrodeoxyuridine.
Substitution: Various substituted uridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dihydrodeoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its ability to induce apoptosis in malignant cells.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
The primary mechanism by which dihydrodeoxyuridine exerts its effects is through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process triggers apoptosis in rapidly dividing cells, making it effective against certain types of cancer. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyuridine: A precursor in the synthesis of dihydrodeoxyuridine.
Tetrahydrodeoxyuridine: A further reduced form of this compound.
Fluorodeoxyuridine: Another nucleoside analog with similar anticancer properties.
Uniqueness
This compound is unique due to its specific mechanism of inducing apoptosis through DNA synthesis inhibition. While other nucleoside analogs like fluorodeoxyuridine also inhibit DNA synthesis, this compound’s distinct structure allows for different pharmacokinetics and potentially fewer side effects .
Eigenschaften
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRLEURHMTTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
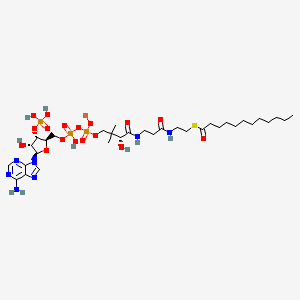
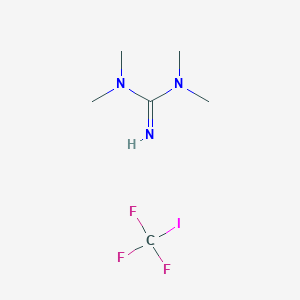

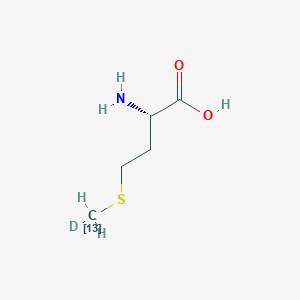

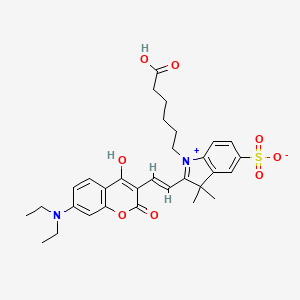
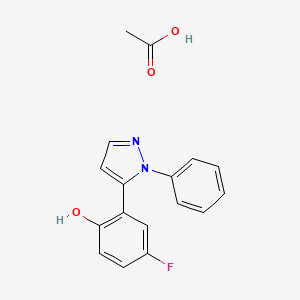

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)

